5-chloro-N-(4-nitrophenyl)pentanamide
Overview
Description
5-chloro-N-(4-nitrophenyl)pentanamide: is a chemical compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol . It is known for its use as an intermediate in the synthesis of various pharmaceutical compounds, including Apixaban . The compound is characterized by its solid physical form and is typically stored in a sealed, dry environment at room temperature .
Scientific Research Applications
Chemistry: 5-chloro-N-(4-nitrophenyl)pentanamide is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry .
Biology and Medicine: The compound is a key intermediate in the synthesis of Apixaban, an anticoagulant medication used to prevent blood clots . It is also used in the development of other pharmaceutical agents .
Industry: In addition to its pharmaceutical applications, this compound is used in the production of various chemical products and intermediates .
Mechanism of Action
Target of Action
5-chloro-N-(4-nitrophenyl)pentanamide is primarily used in the preparation of Apixaban and its intermediates . Apixaban is an anticoagulant that inhibits blood clotting by directly blocking the action of Factor Xa, a crucial player in the coagulation cascade .
Mode of Action
As an intermediate in the synthesis of apixaban, it likely contributes to the overall mechanism of action of the final product, which involves the inhibition of factor xa .
Biochemical Pathways
Given its use in the synthesis of apixaban, it can be inferred that it plays a role in the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .
Pharmacokinetics
As an intermediate in the synthesis of apixaban, its properties may influence the overall pharmacokinetic profile of the final product .
Result of Action
As an intermediate in the synthesis of apixaban, it likely contributes to the overall therapeutic effect of the final product, which is the prevention of blood clot formation .
Action Environment
Like all chemical compounds, its stability and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
5-chloro-N-(4-nitrophenyl)pentanamide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been used in the preparation of Apixaban and its intermediates . The interactions between this compound and biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of target proteins.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation . Additionally, this compound can modulate metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with enzymes involved in the synthesis of Apixaban suggests a role in modulating enzymatic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored under dry, room temperature conditions . Over time, however, it may undergo degradation, which can impact its efficacy and potency in biochemical assays. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in physiological functions. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in the synthesis of Apixaban highlights its importance in pharmaceutical development . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within the cell. These interactions can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound may accumulate in certain compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-nitrophenyl)pentanamide involves the reaction of 5-chloropentanoyl chloride with 4-nitroaniline under controlled conditions . The reaction typically takes place in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-N-(4-nitrophenyl)pentanamide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Major Products Formed:
Reduction: 5-amino-N-(4-nitrophenyl)pentanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
5-chloro-N-(4-aminophenyl)pentanamide: Similar structure but with an amino group instead of a nitro group.
5-chloro-N-(4-methylphenyl)pentanamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 5-chloro-N-(4-nitrophenyl)pentanamide is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of certain pharmaceutical compounds . Its nitro group allows for further chemical modifications, making it versatile for various synthetic applications .
Properties
IUPAC Name |
5-chloro-N-(4-nitrophenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-2-1-3-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,1-3,8H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEDLTRFGDDBLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-chloro-N-(4-nitrophenyl)pentanamide crystallizes in the monoclinic crystal system with the space group P21/c. The unit cell dimensions are a = 8.036(4) Å, b = 15.972(5) Å, c = 9.829(5) Å, α = 90°, β = 104.227(2)°, γ = 90°. The unit cell volume is 1222.98 Å3, and it contains four molecules (Z = 4). The calculated density is 1.3941 g cm−3 [].
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